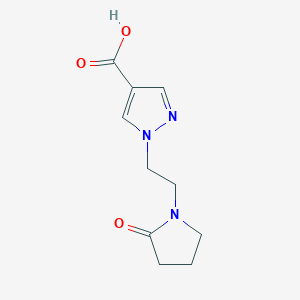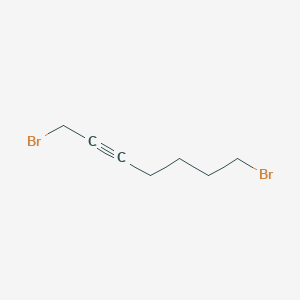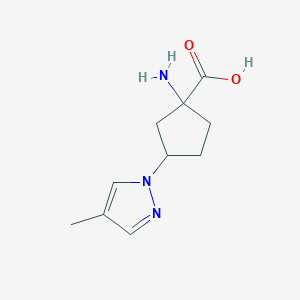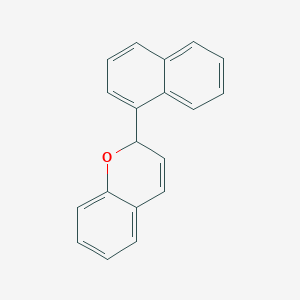
2-(Naphthalen-1-yl)-2H-chromene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Naphthalen-1-yl)-2H-chromene is a chemical compound that belongs to the class of naphthopyrans. These compounds are known for their interesting structural properties and potential applications in various fields such as chemistry, biology, and materials science. The structure of this compound consists of a naphthalene ring fused to a chromene ring, which imparts unique chemical and physical properties to the molecule.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Naphthalen-1-yl)-2H-chromene can be achieved through several synthetic routes. One common method involves the cyclization of naphthalene derivatives with appropriate chromene precursors under acidic or basic conditions. For example, the reaction of 1-naphthol with 2-hydroxybenzaldehyde in the presence of an acid catalyst can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
化学反応の分析
Types of Reactions
2-(Naphthalen-1-yl)-2H-chromene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the naphthalene or chromene rings, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Acid or base catalysts for cyclization reactions
Major Products Formed
The major products formed from these reactions include quinones, reduced derivatives, and various substituted naphthopyrans, depending on the specific reaction conditions and reagents used .
科学的研究の応用
2-(Naphthalen-1-yl)-2H-chromene has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial, antioxidant, and cytotoxic properties.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of photochromic materials, which change color upon exposure to light, making them useful in various optical and electronic devices
作用機序
The mechanism of action of 2-(Naphthalen-1-yl)-2H-chromene involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
2-(Naphthalen-1-yl)-2H-chromene can be compared with other similar compounds, such as:
Naphthopyrans: These compounds share a similar structural framework and exhibit photochromic properties.
Naphthalene derivatives: Compounds like 1-naphthylacetic acid and naphthalen-1-yl-methanone have similar naphthalene rings but differ in their functional groups and applications
The uniqueness of this compound lies in its specific combination of naphthalene and chromene rings, which imparts distinct chemical and physical properties, making it valuable for various scientific and industrial applications.
特性
分子式 |
C19H14O |
|---|---|
分子量 |
258.3 g/mol |
IUPAC名 |
2-naphthalen-1-yl-2H-chromene |
InChI |
InChI=1S/C19H14O/c1-3-9-16-14(6-1)8-5-10-17(16)19-13-12-15-7-2-4-11-18(15)20-19/h1-13,19H |
InChIキー |
LPAZLUIPIXXCIN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC=C2C3C=CC4=CC=CC=C4O3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


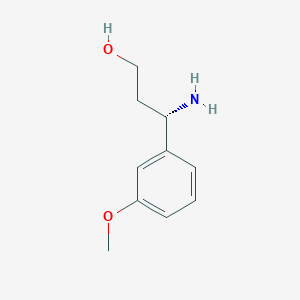

![2-[5-Amino-3-(2-fluoro-1-methylcyclopropyl)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B13341227.png)
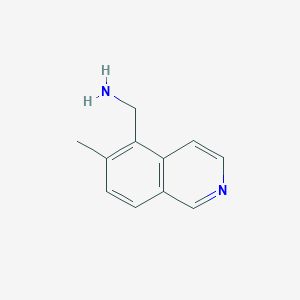
![2-[(But-3-yn-1-yl)amino]-6-methylpyridine-4-carboxylic acid](/img/structure/B13341263.png)
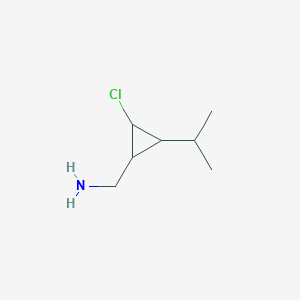

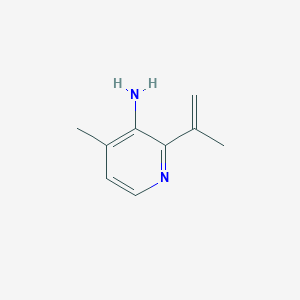
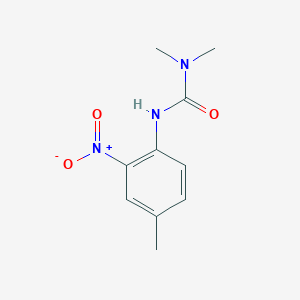
![N,N-Dimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide dihydrochloride](/img/structure/B13341288.png)
![N-(3-Methoxyphenyl)-5-methylbenzo[d]thiazol-2-amine](/img/structure/B13341293.png)
